1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione

Description

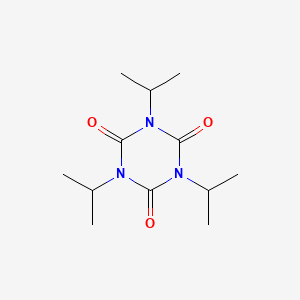

1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione (hereafter referred to as the target compound) is a hexahydrotriazine derivative featuring three isopropyl groups symmetrically substituted at the 1,3,5-positions of the triazinane ring. Its molecular formula is C₁₂H₂₁N₃O₃, with a molecular weight of 255.32 g/mol (calculated based on analogous trialkyl-substituted triazinanes) .

Key structural features include:

- A planar triazinane core with three carbonyl groups (C=O) at positions 2,4,4.

- Bulky isopropyl substituents, which influence solubility, thermal stability, and reactivity.

- Potential for hydrogen bonding via carbonyl oxygen atoms, impacting crystallinity and biological activity.

Properties

CAS No. |

67463-81-4 |

|---|---|

Molecular Formula |

C12H21N3O3 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1,3,5-tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C12H21N3O3/c1-7(2)13-10(16)14(8(3)4)12(18)15(9(5)6)11(13)17/h7-9H,1-6H3 |

InChI Key |

ANTYIPKBBPKYAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)N(C(=O)N(C1=O)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with isopropylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by isopropyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazine ring.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine compounds with different functional groups.

Scientific Research Applications

1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antitumor properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the production of herbicides and polymer stabilizers.

Mechanism of Action

The mechanism of action of 1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 1,3,5-triazinane-2,4,6-triones with diverse substituents. Below is a comparative analysis of its structural analogs, focusing on synthesis, properties, and applications:

Substituent Effects on Physical and Chemical Properties

Thermal and Spectral Behavior

Biological Activity

1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione (CAS No: 67463-81-4) is a member of the triazine family, characterized by its unique molecular structure that includes a triazine ring and three isopropyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₃O₃ |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67463-81-4 |

| InChI Key | ANTYIPKBBPKYAI-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit microbial growth through enzyme inhibition mechanisms. This could position it as a candidate for developing antimicrobial agents.

Antitumor Properties : The compound has been explored for its potential antitumor effects. Investigations into its mechanisms of action reveal that it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Enzyme Inhibition : Similar compounds within the triazine class have shown efficacy as inhibitors of various enzymes. For instance, studies on related triazine derivatives indicate their potential to inhibit soluble epoxide hydrolase and other enzymes critical in metabolic pathways .

The biological activity of this compound likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may also bind to receptors that regulate growth and apoptosis in cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Studies : A study investigating the antimicrobial properties found that derivatives of triazine compounds exhibited significant activity against various bacterial strains. The mechanism was attributed to their ability to disrupt microbial cell wall synthesis.

- Antitumor Research : Another research effort focused on the antitumor effects of triazine derivatives demonstrated their capacity to induce cell cycle arrest and apoptosis in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition Studies : High-throughput screening methods have identified triazine-based compounds as potent inhibitors of soluble epoxide hydrolase. These findings suggest potential applications in treating conditions related to inflammation and cancer .

Q & A

Basic: What are the standard synthetic routes for 1,3,5-Tri(propan-2-yl)-1,3,5-triazinane-2,4,6-trione?

A widely used method involves the trimerization of isocyanate derivatives under mild conditions. For example, cyclohexyl isocyanate trimerizes in the presence of trimethylamine and HCl at room temperature, yielding 92% isolated product (see Scheme 1 in ). This method is efficient and green, avoiding high temperatures or toxic catalysts. Key validation steps include FT-IR, NMR, and NMR to confirm the triazinane backbone and substituent positions .

Advanced: How can reaction conditions be optimized to address low yields in triazinane derivative synthesis?

Low yields often arise from incomplete trimerization or side reactions. Systematic optimization using factorial design (e.g., varying catalyst loading, solvent polarity, and reaction time) is recommended. For instance, FeCl·6HO was shown to enhance thiourea-acid cyclization efficiency in triazinane-dithione synthesis, reducing reaction time from hours to minutes . DOE (Design of Experiments) tools can identify critical parameters while minimizing resource use .

Basic: What spectroscopic techniques are essential for structural elucidation of triazinane derivatives?

Key techniques include:

- FT-IR : Confirms carbonyl (C=O) stretching at ~1700 cm and triazine ring vibrations (e.g., 1550 cm) .

- NMR : NMR identifies substituent protons (e.g., isopropyl groups at δ 1.2–1.4 ppm), while NMR resolves carbonyl carbons (~150 ppm) and triazine carbons (~160 ppm) .

- X-ray crystallography : Resolves bond angles and confirms stereochemistry (e.g., CCDC 1991207 in ) .

Advanced: How do substituents influence the electronic properties of triazinane derivatives?

Substituents alter electron density on the triazine ring, affecting reactivity. For example, electron-withdrawing groups (e.g., phenyl in ) reduce ring electron density, stabilizing electrophilic attacks. DFT studies (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and charge distribution, as demonstrated for cyclohexyl-substituted derivatives . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is advised .

Basic: What methods are used to assess purity in triazinane derivatives?

- GC-MS : Quantifies volatile impurities (e.g., residual isocyanate monomers) with ≥98% purity thresholds .

- HPLC : Resolves non-volatile byproducts using C18 columns and acetonitrile/water gradients.

- Melting point analysis : Sharp melting ranges (e.g., 530–531 K in ) indicate high crystallinity .

Advanced: How can spectral data discrepancies (e.g., IR contamination) be resolved?

Spectral artifacts (e.g., CS peaks at ~860 cm) require baseline subtraction or solvent-free techniques like ATR-FTIR. For NMR, deuterated solvents or - HSQC can isolate overlapping signals. Reference databases (e.g., Coblentz Society in ) aid peak assignment .

Basic: What safety protocols are critical for handling triazinane derivatives?

- Storage : Stabilized derivatives (e.g., triallyl isocyanurate in ) require inert atmospheres to prevent polymerization.

- Toxicity : Acute toxicity data (e.g., LD) should be referenced from SDS sheets, though limited data exist for some analogs .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: What strategies improve crosslinking efficiency in polymer-trizinane composites?

Gamma-irradiation (e.g., 25 kGy dose) enhances crosslinking density in poly(L-lactide) composites with triallyl isocyanurate, improving thermal stability. FT-IR monitoring of C=C bond consumption (peak at 1640 cm) quantifies crosslinking efficiency .

Basic: How are crystal structures of triazinane derivatives determined?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 200 K) resolves packing motifs. For example, tris(4-methoxyphenyl) derivatives form monoclinic lattices (space group P2/c) with intermolecular C–H···O bonds stabilizing the structure .

Advanced: What catalytic mechanisms explain triazinane formation from thioureas?

FeCl·6HO acts as a Lewis acid, coordinating to thiourea’s sulfur and facilitating cyclization. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50 kJ/mol), suggesting a stepwise mechanism involving carbamate intermediates .

Basic: What are the thermal stability profiles of triazinane derivatives?

TGA analysis shows decomposition onset at ~250°C for triallyl derivatives ( ), while phenyl-substituted analogs ( ) degrade above 300°C due to aromatic stabilization. DSC identifies glass transitions (e.g., 20°C in ) .

Advanced: How do solvent effects influence triazinane reactivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, increasing substitution rates. For example, triazinane-thiol reactions in DMF proceed at 80% yield vs. 40% in THF. Solvent-free mechanochemical methods are emerging alternatives .

Basic: What computational tools predict triazinane derivative properties?

- Gaussian : Optimizes geometries at B3LYP/6-31G* level.

- VASP : Models bulk crystal properties (e.g., elastic constants).

- COSMO-RS : Predicts solubility parameters .

Advanced: How can substituent steric effects be quantified in triazinane derivatives?

Tolman cone angles or buried volume (%V) calculations (via SambVca software) quantify steric hindrance. For example, isopropyl groups in 1,3,5-Tri(propan-2-yl) derivatives exhibit %V ≈ 35%, reducing nucleophilic attack rates .

Basic: What are the industrial research classifications for triazinane studies?

Under CRDC 2020, triazinane research falls under:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.